molecular formula C18H20N2O5S2 B2415464 Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 895262-72-3

Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B2415464
CAS No.: 895262-72-3
M. Wt: 408.49
InChI Key: MUUFJRLBMPNING-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate ester group, a sulfonyl group, and a piperazine ring bearing an acetylphenyl moiety

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in various biological systems.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps:

  • Formation of the Piperazine Derivative: : The initial step involves the synthesis of 4-(4-acetylphenyl)piperazine. This can be achieved through the reaction of 4-acetylphenylamine with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

  • Sulfonylation: : The next step is the introduction of the sulfonyl group. This can be done by reacting the piperazine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions.

  • Coupling with Thiophene-2-carboxylate: : The final step involves the coupling of the sulfonylated piperazine with methyl thiophene-2-carboxylate. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control of reaction conditions, as well as the use of more efficient catalysts and solvents. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetylphenyl moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the acetylphenyl moiety may interact with enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s solubility and stability, while the thiophene ring may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate: Similar structure but with a methyl group instead of an acetyl group.

    Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate: Contains a chlorine atom instead of an acetyl group.

    Methyl 3-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate: Features a nitro group instead of an acetyl group.

Uniqueness

Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is unique due to the presence of the acetyl group, which can influence its reactivity and interaction with biological targets. This structural feature may impart distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

methyl 3-[4-(4-acetylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S2/c1-13(21)14-3-5-15(6-4-14)19-8-10-20(11-9-19)27(23,24)16-7-12-26-17(16)18(22)25-2/h3-7,12H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUFJRLBMPNING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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